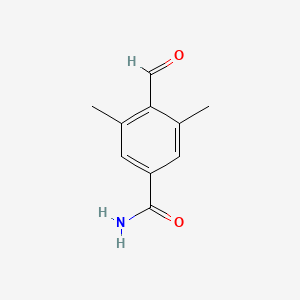

4-Formyl-3,5-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-formyl-3,5-dimethylbenzamide |

InChI |

InChI=1S/C10H11NO2/c1-6-3-8(10(11)13)4-7(2)9(6)5-12/h3-5H,1-2H3,(H2,11,13) |

InChI Key |

PMMXYPAWVWOXKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Formyl 3,5 Dimethylbenzamide

Convergent and Divergent Synthetic Pathways to 4-Formyl-3,5-dimethylbenzamide

The synthesis of this compound can be approached through several strategic pathways, including the direct introduction of a formyl group onto a pre-existing benzamide (B126) structure or by forming the amide bond on a precursor that already contains the formyl group.

Regioselective Formylation Strategies on 3,5-Dimethylbenzamide (B1616538) Precursors

The direct introduction of a formyl group onto the aromatic ring of 3,5-dimethylbenzamide offers a convergent route to the target molecule. The directing effects of the amide and methyl groups favor electrophilic substitution at the positions ortho and para to the activating methyl groups. However, achieving high regioselectivity for formylation at the 4-position is a key challenge.

One of the most effective methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . wikipedia.orgiaamonline.orgorganic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The electron-rich nature of the 3,5-dimethylbenzamide ring makes it a suitable substrate for this electrophilic substitution. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the aromatic ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.org While specific conditions for 3,5-dimethylbenzamide are not widely reported, analogous reactions with other electron-rich arenes suggest that the reaction can be carried out under mild conditions. iaamonline.org

Another powerful formylation technique is the Rieche formylation , which utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄). wikipedia.orgsynarchive.com This method is particularly effective for electron-rich aromatic compounds. wikipedia.orguniroma1.it The reaction mechanism involves the formation of a dichloromethoxymethane-Lewis acid complex, which acts as the electrophile. The regioselectivity is influenced by both electronic and steric factors of the substituents on the aromatic ring. mdpi.com

| Formylation Strategy | Reagents | General Conditions | Key Features |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Typically mild, solvent may be excess DMF or a chlorinated solvent. youtube.com | Good for electron-rich arenes; regioselectivity can be influenced by steric and electronic factors. youtube.com |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Low temperatures in an inert solvent like dichloromethane. mdpi.com | High reactivity with activated aromatic rings; regioselectivity is often high. wikipedia.org |

Amidation Reactions Employing 4-Formyl-3,5-dimethylbenzoic Acid Derivatives

A divergent and often more regioselective approach involves the synthesis of 4-formyl-3,5-dimethylbenzoic acid as a key intermediate, followed by an amidation reaction to form the final benzamide. This pathway allows for the unambiguous placement of the formyl and amide groups.

The amidation of a carboxylic acid requires its activation to a more reactive species that can then react with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt. A variety of coupling reagents have been developed for this purpose, enabling the reaction to proceed under mild conditions with high yields.

Carbodiimide-based coupling agents , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comresearchgate.net

Phosphonium-based coupling reagents , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), offer an alternative with a different reactivity profile. luxembourg-bio.combachem.com These reagents generate activated OBt esters from the carboxylic acid, which then react cleanly with the amine. An advantage of phosphonium (B103445) salts is that the byproducts are generally more soluble and easier to remove than the ureas formed from carbodiimides. bachem.com

| Coupling Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DCC, EDC | HOBt, OxymaPure | Widely used, cost-effective; byproduct removal can be challenging. luxembourg-bio.compeptide.comluxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP® | None typically required | High coupling efficiency, soluble byproducts; can be more expensive. luxembourg-bio.combachem.comresearchgate.net |

Development of Novel Coupling Reactions for Direct Synthesis

Research into novel synthetic methodologies continues to provide more efficient and direct routes to complex molecules. While specific examples for the direct synthesis of this compound via novel coupling reactions are not extensively documented, advancements in C-H activation and cross-coupling reactions hold promise for future synthetic strategies. These methods could potentially allow for the direct coupling of a formylated aromatic species with an amide source, bypassing the need for pre-functionalized starting materials.

Functional Group Interconversions of the Formyl Moiety in this compound

The formyl group in this compound is a versatile handle for a range of chemical transformations, allowing for the synthesis of a variety of derivatives. Selective oxidation and reduction of the aldehyde are fundamental reactions in this context.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the formyl group to a carboxylic acid yields 4-carboxy-3,5-dimethylbenzamide, a trifunctional molecule with potential for further elaboration. The key to this transformation is the use of an oxidizing agent that is selective for the aldehyde and does not affect the amide or methyl groups.

The Pinnick oxidation is a highly effective method for the oxidation of aldehydes to carboxylic acids under mild conditions. wikipedia.org This reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a buffer, typically a phosphate (B84403) buffer, and a chlorine scavenger such as 2-methyl-2-butene. wikipedia.org The reaction is known for its high functional group tolerance, making it an excellent choice for substrates with sensitive moieties like amides. wikipedia.org

Potassium permanganate (B83412) (KMnO₄) can also be employed for the oxidation of aromatic aldehydes. researchgate.net The reaction conditions, particularly the pH, need to be carefully controlled to ensure selectivity and prevent over-oxidation or side reactions with other functional groups on the molecule. researchgate.net

| Oxidation Method | Reagents | Typical Conditions | Advantages |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/water, room temperature | Mild conditions, high selectivity, tolerant of many functional groups. wikipedia.orgnih.gov |

| Permanganate Oxidation | KMnO₄ | Aqueous base or buffered solution | Powerful and cost-effective oxidant; selectivity can be an issue. researchgate.netresearchgate.net |

Controlled Reduction Methodologies to Hydroxymethyl and Methyl Groups

The formyl group can be selectively reduced to either a hydroxymethyl group or a methyl group, providing access to different classes of compounds.

Reduction to the Hydroxymethyl Group:

The selective reduction of the aldehyde in the presence of the amide can be readily achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols, while typically not affecting less reactive functional groups like amides under standard conditions. The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol.

For more challenging reductions or to achieve different selectivity, other hydride reagents can be utilized. The choice of reagent and reaction conditions allows for precise control over the outcome of the reduction.

Reduction to the Methyl Group:

Complete reduction of the formyl group to a methyl group can be accomplished through several classical methods. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate from the aldehyde, followed by treatment with a strong base at high temperatures. drugfuture.comtcichemicals.com The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and effective variant of this reaction. drugfuture.com

Catalytic transfer hydrogenation is another methodology that can be employed for the reduction of aldehydes. researchjournal.co.inmdpi.com This method often utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a transition metal catalyst like palladium on carbon (Pd/C). mdpi.comresearchgate.net These conditions can sometimes be milder than the classical reduction methods.

| Reduction Product | Method | Reagents | General Conditions |

| Hydroxymethyl Group | Metal Hydride Reduction | NaBH₄ | Methanol or ethanol, 0 °C to room temperature |

| Methyl Group | Wolff-Kishner Reduction | Hydrazine hydrate, strong base (e.g., KOH) | High temperature in a high-boiling solvent (e.g., diethylene glycol) drugfuture.comtcichemicals.com |

| Methyl Group | Catalytic Transfer Hydrogenation | HCOOH or HCOONH₄, Pd/C | Protic solvent, moderate to elevated temperatures researchjournal.co.inmdpi.comresearchgate.net |

Nucleophilic Addition Reactions: Imines, Acetals, and Cyanohydrins Formation

The formyl group in this compound is a prime site for nucleophilic addition reactions, allowing for the synthesis of a variety of derivatives. These reactions are fundamental in expanding the molecular complexity and utility of the parent compound.

Imines Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically requires acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the amine, followed by dehydration, yields the imine. The general scheme for this reaction is presented below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Primary Amine (R-NH₂) | N-(4-(iminomethyl)-2,6-dimethylphenyl)acetamide | Acid Catalyst, Dehydrating Agent |

Acetals Formation: Acetals are formed by the reaction of the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. This reaction proceeds via a hemiacetal intermediate. The formation of a cyclic acetal (B89532) can be achieved by using a diol, such as ethane-1,2-diol. These reactions are reversible and often require the removal of water to drive the equilibrium towards the product side.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Alcohol (R-OH) | 4-(dialkoxymethyl)-3,5-dimethylbenzamide | Anhydrous Acid |

| This compound | Diol (e.g., Ethane-1,2-diol) | 4-(1,3-dioxolan-2-yl)-3,5-dimethylbenzamide | Anhydrous Acid |

Cyanohydrins Formation: The addition of hydrogen cyanide to the formyl group of this compound results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the cyanide anion, a potent nucleophile. The resulting cyanohydrin is a versatile intermediate that can be further transformed, for instance, by hydrolysis of the nitrile group to a carboxylic acid or reduction to an amine.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Hydrogen Cyanide (HCN) | 4-(cyano(hydroxy)methyl)-3,5-dimethylbenzamide | Base Catalyst (e.g., NaCN, KCN) |

Amide Bond Modifications and Derivatization Strategies

The amide functionality of this compound offers another avenue for structural modification, enabling the synthesis of a diverse range of derivatives with potentially altered chemical and physical properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the amide can be alkylated, although this is often challenging due to the decreased nucleophilicity of the nitrogen lone pair, which is delocalized through resonance with the carbonyl group. Direct alkylation often requires strong bases to deprotonate the amide, followed by reaction with an alkyl halide.

N-Acylation: N-acylation introduces a second acyl group to the nitrogen atom, forming an imide. This can be achieved by reacting the amide with an acyl chloride or anhydride (B1165640) under appropriate conditions.

Transamidation Approaches

Transamidation is a process where the amino group of an amide is exchanged with another amine. This transformation is typically challenging due to the stability of the amide bond. However, catalytic methods have been developed to facilitate this reaction. For instance, transition-metal catalysts can be employed to activate the amide bond towards nucleophilic attack by an incoming amine.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign chemical processes.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent minimizes waste and can lead to improved reaction rates and easier product isolation. semanticscholar.org The synthesis of benzamides, for example, can be achieved under solvent-free conditions by heating a mixture of a carboxylic acid and an amine, sometimes with a catalyst. figshare.comresearchgate.net Microwave-assisted organic synthesis is a powerful technique that can be applied to solvent-free reactions, often leading to significant rate enhancements and higher yields. cem.com

Catalytic Methodologies for Enhanced Efficiency

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. For the synthesis of benzamides, various catalytic systems have been developed. For example, the direct condensation of benzoic acids and amines can be facilitated by solid acid catalysts, which can be easily recovered and reused. researchgate.net Peptide-catalyzed reactions have also been explored for the enantioselective synthesis of certain benzamide derivatives. nih.gov The use of boric acid as a simple and readily available catalyst has been reported for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.orgyoutube.com These catalytic approaches offer a more sustainable alternative to traditional stoichiometric reagents. nih.gov

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and simplifying purification. semanticscholar.org | Direct reaction of 4-formyl-3,5-dimethylbenzoic acid with an amine under neat conditions, possibly with microwave irradiation. cem.com |

| Heterogeneous Catalysis | Use of solid catalysts that can be easily separated from the reaction mixture and reused. researchgate.net | Employing a reusable solid acid catalyst for the amidation of 4-formyl-3,5-dimethylbenzoic acid. |

| Biocatalysis | Use of enzymes as catalysts, which are highly selective and operate under mild conditions. | Enzymatic amidation of a suitable precursor to form the amide bond. |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents. | Performing synthetic steps in greener solvents where feasible. |

Spectroscopic and Crystallographic Structural Elucidation Techniques for 4 Formyl 3,5 Dimethylbenzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy serves as the cornerstone for the unambiguous structural determination of 4-Formyl-3,5-dimethylbenzamide, offering deep insights into its electronic environment, connectivity, and three-dimensional arrangement.

High-Resolution One-Dimensional NMR (¹H, ¹³C) Characterization

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while proton coupling constants (J) reveal vicinal relationships.

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the formyl proton, the aromatic protons, and the two sets of methyl protons. The formyl proton (CHO) typically appears as a singlet in the downfield region (around 10.0 ppm). The two aromatic protons will appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. The protons of the two methyl groups attached to the aromatic ring will also yield a singlet. The N,N-dimethyl protons may appear as two distinct singlets at room temperature due to restricted rotation around the amide C-N bond, a common phenomenon in N,N-disubstituted amides. montana.edu

¹³C NMR Spectrum: The carbon spectrum provides complementary information, with signals corresponding to each unique carbon atom. The carbonyl carbons of the aldehyde and amide groups are the most deshielded, appearing far downfield. The aromatic carbons will have distinct chemical shifts based on their substitution, and the methyl carbons will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Formyl Proton (CHO) | ~10.0 (s, 1H) | - |

| Formyl Carbon (CHO) | - | ~192.0 |

| Amide Carbonyl (C=O) | - | ~170.0 |

| Aromatic Protons (Ar-H) | ~7.7 (s, 2H) | - |

| Aromatic Carbons (Ar-C) | - | ~128-140 |

| N-Methyl Protons (N(CH₃)₂) | ~2.9, ~3.1 (2s, 6H) | - |

| N-Methyl Carbons (N(CH₃)₂) | - | ~35, ~39 |

| Aryl-Methyl Protons (Ar-CH₃) | ~2.4 (s, 6H) | - |

Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the complete bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing the symmetrical substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-methyl and aryl-methyl groups to their corresponding carbon signals. youtube.com It would also connect the aromatic proton signals to their attached aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. youtube.com Key expected correlations include:

The formyl proton (CHO) to the aromatic carbon it is attached to (³JCH) and the adjacent aromatic carbons (²JCH).

The N-methyl protons to the amide carbonyl carbon (²JCH).

The aryl-methyl protons to the aromatic carbons they are attached to and the adjacent aromatic carbons.

The aromatic protons to the formyl carbon and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's preferred conformation. youtube.com Expected through-space correlations might include:

Between the formyl proton and the adjacent aromatic protons.

Between the N-methyl protons and the aromatic protons, which can help determine the orientation of the dimethylamide group relative to the benzene ring.

Variable Temperature NMR Studies for Rotational Barriers and Conformational Dynamics

The partial double bond character of the amide C-N bond restricts rotation, often making the two N-methyl groups magnetically non-equivalent at room temperature. montana.edu Variable Temperature (VT) NMR is used to study this dynamic process. st-andrews.ac.uk

As the temperature is increased, the rate of rotation around the C-N bond increases. nih.gov Eventually, a temperature is reached where the two distinct N-methyl singlets broaden and merge into a single broad peak. This is known as the coalescence temperature (Tc). st-andrews.ac.uknih.gov By analyzing the line shape of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. cdnsciencepub.com This value provides a quantitative measure of the C-N bond's double bond character. Similar dynamic processes, though typically with lower energy barriers, could also be investigated for rotation around the bond connecting the aromatic ring to the carbonyl group.

Lanthanide-Induced Shift (LIS) Techniques for Stereochemical and Geometrical Refinement

Lanthanide-Induced Shift (LIS) reagents are paramagnetic complexes that can coordinate reversibly to Lewis basic sites in a molecule, such as the carbonyl oxygen atoms in this compound. This coordination induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the proton.

By adding a chiral LIS reagent, it is possible to refine the three-dimensional structure of the molecule in solution. The reagent will preferentially coordinate to the oxygen of the amide or aldehyde group. The resulting shifts in the ¹H NMR spectrum can be mathematically fitted to a model, providing detailed information about the molecule's average conformation, including the torsional angle between the aromatic ring and the amide and formyl substituents.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within this compound. ieeesem.com The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key characteristic absorptions include:

C=O Stretching: The molecule contains two carbonyl groups, which are expected to give rise to two distinct and strong absorption bands. The aromatic aldehyde C=O stretch typically appears around 1710-1685 cm⁻¹. The tertiary amide C=O stretch (the "Amide I" band) is generally observed at a lower frequency, around 1670-1630 cm⁻¹. vscht.czlibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. vscht.cz The aldehyde C-H stretch shows a characteristic pair of bands, one near 2830-2810 cm⁻¹ and another near 2730-2710 cm⁻¹. vscht.cz

C-N Stretching: The stretching vibration of the C-N bond in the amide group appears in the 1400-1000 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations from the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aromatic Aldehyde | 1710 - 1685 | Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1670 - 1630 | Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aldehyde | ~2820 and ~2720 | Medium-Weak |

| C-H Stretch | Methyl (Aliphatic) | 3000 - 2850 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

The vibrational assignments are typically made by comparing the experimental spectrum with theoretical calculations from Density Functional Theory (DFT) and data from structurally similar molecules. nih.govnih.gov The key vibrational modes for this compound would include the stretching and bending of the amide group (N-H, C=O, C-N), the formyl group (C-H, C=O), the methyl groups (C-H), and the vibrations of the tetrasubstituted benzene ring.

A strong band corresponding to the amide C=O stretching vibration is typically observed in the region of 1650-1680 cm⁻¹. The formyl C=O stretch is expected at a higher wavenumber, generally around 1690-1710 cm⁻¹. Aromatic ring C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The N-H stretching vibration of the primary amide would be visible in the 3100-3500 cm⁻¹ range, often as two distinct bands corresponding to symmetric and asymmetric stretches. nih.gov Vibrations associated with the methyl and formyl C-H bonds are expected between 2800 and 3100 cm⁻¹.

Table 1: Predicted FT-Raman Vibrational Modes for this compound This table is based on theoretical predictions and data from analogous compounds, as specific experimental data for this compound is not publicly available.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3350 | N-H Asymmetric Stretch (Amide) |

| ~3180 | N-H Symmetric Stretch (Amide) |

| ~3080 | Aromatic C-H Stretch |

| ~2920 | Methyl C-H Stretch |

| ~2860 | Formyl C-H Stretch |

| ~1700 | C=O Stretch (Formyl) |

| ~1665 | C=O Stretch (Amide I) |

| ~1610 | N-H Bending (Amide II) / Aromatic C=C Stretch |

| ~1580 | Aromatic C=C Stretch |

| ~1450 | Methyl C-H Bending |

| ~1400 | Aromatic C=C Stretch |

| ~1290 | C-N Stretch (Amide III) |

| ~880 | Aromatic C-H Out-of-Plane Bending |

| ~750 | C=O Bending (In-plane) |

Surface-Enhanced Raman Scattering (SERS) Studies on Adsorption Phenomena

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. acs.org This enhancement allows for the detection of analytes at very low concentrations and provides insights into the molecule-surface interaction. The enhancement arises from two primary mechanisms: a long-range electromagnetic effect due to localized surface plasmon resonance and a short-range chemical effect involving charge transfer between the molecule and the metal substrate. youtube.comyoutube.com

For this compound, SERS studies would reveal its adsorption behavior and orientation on the metal surface. It is hypothesized that the molecule would adsorb onto a gold or silver nanoparticle surface primarily through the lone pair electrons of the oxygen atoms in the formyl and/or amide groups, or potentially the nitrogen atom of the amide. nih.gov The specific orientation can be inferred from which Raman bands are most significantly enhanced. According to the electromagnetic enhancement theory, vibrational modes perpendicular to the surface experience the greatest amplification. nih.gov

If adsorption occurs via the formyl group, a significant enhancement of the C=O stretching mode (~1700 cm⁻¹) would be expected. Similarly, if the amide group is the primary site of interaction, the amide I (C=O stretch, ~1665 cm⁻¹) and amide III (C-N stretch, ~1290 cm⁻¹) bands would show strong enhancement. Shifts in the wavenumbers of these bands upon adsorption can also provide evidence of the interaction; for instance, a redshift in the C=O stretching frequency could indicate a weakening of the bond due to coordination with the metal surface. Comparing the SERS spectrum to the standard FT-Raman spectrum allows for a detailed analysis of the adsorption-induced changes in the molecule's vibrational properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₀H₁₁NO₂), the calculated monoisotopic mass is 177.07898 Da. An HRMS experiment would aim to measure this exact mass, confirming the molecular formula and distinguishing it from other isomers.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS allows for the elucidation of the molecule's fragmentation pathway. This is achieved by isolating the molecular ion ([M]⁺• or [M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing structural information.

The fragmentation of this compound is expected to proceed through several key pathways characteristic of aromatic aldehydes and benzamides. libretexts.orgwhitman.edu

Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the formyl hydrogen, leading to a stable acylium ion at [M-1]⁺.

Loss of the Formyl Group: Cleavage of the C-C bond between the aromatic ring and the formyl group would result in the loss of a CHO radical, producing an ion at [M-29]⁺. docbrown.info

Amide Bond Cleavage: The C-N bond of the amide can cleave, leading to the formation of a benzoyl-type cation or the loss of the amide group.

Ring Fragmentation: The phenyl cation resulting from the loss of the formyl group can undergo further fragmentation, typically losing acetylene (B1199291) (C₂H₂) to produce smaller ions. whitman.edudocbrown.info

Table 2: Predicted HRMS Fragmentation Pathway for this compound

| m/z (Calculated) | Ion Formula | Description of Loss from Parent Ion [C₁₀H₁₁NO₂]⁺• |

| 177.07898 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion |

| 176.07117 | [C₁₀H₁₀NO₂]⁺ | Loss of •H radical from the formyl group |

| 162.05515 | [C₉H₈NO₂]⁺ | Loss of •CH₃ radical |

| 148.08131 | [C₉H₁₀NO]⁺ | Loss of •CHO radical |

| 134.06568 | [C₈H₈NO]⁺ | Loss of •CONH₂ and •H |

| 133.09425 | [C₉H₁₁N]⁺• | Loss of CO₂ |

| 105.07043 | [C₇H₇O]⁺ | Loss of •C₃H₄N (from ring and substituents) |

| 91.05478 | [C₇H₇]⁺ | Tropylium ion, loss of •CHO and CO |

| 77.03913 | [C₆H₅]⁺ | Phenyl ion, loss of substituents and rearrangement |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Crystal Growth and Optimization Strategies for this compound

The successful determination of a molecule's solid-state structure by single-crystal X-ray diffraction is contingent upon the availability of high-quality, single crystals of sufficient size. For organic molecules like this compound, the most common and effective method for crystal growth is slow evaporation from a saturated solution. nih.gov

The optimization strategy involves screening a variety of solvents in which the compound exhibits moderate solubility. Solvents such as ethanol, methanol (B129727), acetone, ethyl acetate, or mixtures thereof are suitable candidates. The process begins by dissolving the compound in a minimal amount of a chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution. This solution is then loosely covered to allow the solvent to evaporate slowly over several days or weeks at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.

Alternative strategies include:

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal formation.

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Melt Crystallization: If the compound is thermally stable, it can be melted and then slowly cooled. This method can sometimes yield different polymorphs compared to solution-based methods. nih.gov

Analysis of Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained, X-ray diffraction analysis provides the fundamental parameters of its crystal lattice. The unit cell is the smallest repeating unit of a crystal, defined by three edge lengths (a, b, c) and three inter-axial angles (α, β, γ). These parameters, along with the crystal system (e.g., monoclinic, triclinic, orthorhombic), describe the geometry of the lattice. The space group describes the symmetry operations (e.g., rotations, reflections, inversions) within the unit cell.

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of related benzamide (B126) structures shows they commonly crystallize in centrosymmetric space groups within the monoclinic (e.g., P2₁/c) or triclinic (e.g., P-1) systems. nih.goviucr.org The determination of these parameters is the first step in solving the complete crystal structure.

Table 3: Example Unit Cell Parameters for Structurally Related Benzamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Benzamide (Form I) | Monoclinic | P2₁/c | 5.593 | 5.047 | 22.38 | 90 | 90.65 | 90 | nih.gov |

| N-(4-methoxyphenyl)benzamide | Monoclinic | P2₁/c | 9.6101(2) | 11.5312(3) | 11.2384(3) | 90 | 108.973(1) | 90 | iucr.org |

| N-[4-(trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | 5.6025(2) | 9.8732(4) | 11.2312(4) | 88.35 | 80.531(1) | 85.05 | iucr.org |

Investigation of Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, the primary and most influential interaction is expected to be hydrogen bonding involving the amide group. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This typically leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains linked by N-H···O hydrogen bonds. iucr.orgmdpi.com

C-H···O Interactions: The hydrogen atoms of the formyl or methyl groups can act as weak donors to the oxygen atoms of neighboring molecules.

π-π Stacking: The electron-rich aromatic rings can stack in a face-to-face or offset fashion, driven by attractive electrostatic and dispersion forces. The presence of the dimethyl substituents may influence the geometry of this stacking. rsc.org

The interplay between the strong N-H···O hydrogen bonding network and the weaker, but numerous, van der Waals and π-stacking interactions dictates the final, most thermodynamically stable crystal packing arrangement. Analysis of these interactions provides fundamental insights into the solid-state properties of the material.

Computational Chemistry and Theoretical Investigations of 4 Formyl 3,5 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of this analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis : The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. For 4-Formyl-3,5-dimethylbenzamide, the HOMO would likely be localized on the electron-rich aromatic ring and the amide group, while the LUMO would be centered on the electron-withdrawing formyl group.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a hypothetical MEP map for this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the formyl and amide groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Ab Initio Molecular Orbital Calculations for Energetic Profiles

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These calculations can be used to determine the energetic profiles of a molecule, including its total energy, stability, and the energy of different isomeric forms. For this compound, these calculations would provide a precise value for the molecule's ground state energy and could be used to compare the stability of different rotational isomers (conformers).

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

Delocalization and Hybridization : In this compound, NBO analysis would quantify the delocalization of π-electrons across the benzene (B151609) ring and the conjugating formyl and amide groups. It would also describe the hybridization of the atomic orbitals that form the sigma and pi bonds, providing insight into the molecule's geometry and electronic stability. The analysis reveals stabilizing interactions, such as the donation of electron density from lone pair orbitals into adjacent anti-bonding orbitals.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A potential energy surface (PES) map would be generated by systematically rotating the bonds connecting the formyl and amide groups to the benzene ring. This map would reveal the lowest-energy conformers (global and local minima) and the transition states that separate them. Such an analysis would clarify the preferred three-dimensional structure of the molecule in its ground state.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a vital tool for studying reaction mechanisms. By mapping the energy profile of a potential reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate.

For this compound, one could theoretically study reactions such as nucleophilic addition to the formyl group's carbonyl carbon. Transition state calculations would determine the activation energy for such a reaction, providing crucial information about its feasibility and rate.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

NMR Chemical Shifts : DFT calculations are widely used to predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. liverpool.ac.uknih.gov For this compound, theoretical chemical shifts for each unique hydrogen and carbon atom would be calculated. These predicted values are invaluable for assigning peaks in an experimental NMR spectrum.

Vibrational Frequencies : The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. A theoretical IR spectrum for this compound would show characteristic vibrational modes, such as the C=O stretching frequencies for the aldehyde and amide groups, N-H stretching, and C-H stretching of the aromatic and methyl groups.

Reactivity Profiles and Mechanistic Studies of 4 Formyl 3,5 Dimethylbenzamide

Electrophilic Reactivity of the Aldehyde Functionality

The aldehyde group in 4-Formyl-3,5-dimethylbenzamide is a key center for electrophilic reactivity, primarily due to the polarization of the carbon-oxygen double bond. The electronegative oxygen atom withdraws electron density, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

General Mechanism of Nucleophilic Addition to Aldehydes

The fundamental reaction of the aldehyde group is nucleophilic addition. The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This leads to the breaking of the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is then protonated, typically by a solvent or a weak acid, to yield an alcohol.

The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the aromatic ring. In this compound, the N,N-dimethylbenzamide group is electron-withdrawing, which can slightly enhance the electrophilicity of the aldehyde carbon. Conversely, the two methyl groups are electron-donating, which may slightly diminish this effect.

Nucleophilic Reactivity at the Amide Carbonyl Center

The amide functionality in this compound also possesses a carbonyl group. However, its reactivity towards nucleophiles is generally lower than that of the aldehyde. This reduced reactivity is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon.

Nucleophilic acyl substitution at the amide carbonyl typically requires more forcing conditions or activation compared to aldehydes. The reaction proceeds through a tetrahedral intermediate, similar to aldehydes, but the subsequent step involves the expulsion of a leaving group. In the case of the N,N-dimethylamide, the leaving group would be the dimethylamide anion ((CH₃)₂N⁻), which is a very strong base and therefore a poor leaving group.

General Mechanism of Nucleophilic Acyl Substitution of Amides (under basic conditions)

Nucleophilic Attack: A strong nucleophile attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion as the leaving group. This step is often the most energetically demanding.

Due to the poor leaving group ability of the dimethylamide group, direct nucleophilic acyl substitution on this compound is challenging under standard conditions.

Aromatic Substitution Reactions and Regioselectivity Directed by Substituents

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents on the aromatic ring.

The substituents on the benzene ring can be classified based on their directing influence:

Formyl group (-CHO): Deactivating and meta-directing.

N,N-dimethylbenzamide group (-CON(CH₃)₂): Deactivating and meta-directing.

Methyl groups (-CH₃): Activating and ortho, para-directing.

In this compound, the positions on the aromatic ring are influenced by these competing effects. The positions ortho to the formyl group (and meta to the amide and one methyl group) and the position ortho to the amide group (and meta to the formyl and the other methyl group) are the most likely sites for electrophilic attack. The strong deactivating nature of the formyl and amide groups will generally make the ring less reactive towards electrophiles compared to benzene. The activating methyl groups will somewhat counteract this deactivation. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with a complex mixture of products being a likely possibility.

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -CHO | 4 | Deactivating | meta |

| -CON(CH₃)₂ | 1 | Deactivating | meta |

| -CH₃ | 3 | Activating | ortho, para |

| -CH₃ | 5 | Activating | ortho, para |

Investigation of Radical Pathways and Intermediates Derived from this compound

For instance, in the presence of a radical initiator, the aldehyde can undergo decarbonylation to form an aryl radical. This aryl radical could then be trapped by other molecules in the reaction mixture. Furthermore, the benzylic hydrogens of the methyl groups could also be susceptible to radical abstraction, leading to the formation of benzylic radicals which can undergo further reactions. The presence of radical scavengers would inhibit such pathways.

Metal-Catalyzed Transformations Involving this compound as Substrate or Ligand

The functional groups present in this compound offer several possibilities for metal-catalyzed transformations. The aromatic ring, being part of a benzamide (B126) structure, could potentially undergo C-H activation and subsequent functionalization in the presence of suitable transition metal catalysts, such as palladium, rhodium, or ruthenium.

Moreover, the aldehyde group can be a versatile handle for various metal-catalyzed reactions. For example, it can be converted into a different functional group that is more amenable to cross-coupling reactions. While there are no specific reports on using this compound in such reactions, related aromatic aldehydes are known to participate in reactions like palladium-catalyzed decarbonylative coupling.

The amide nitrogen and the carbonyl oxygen of the amide group could also act as coordinating atoms, allowing the molecule to function as a ligand for a metal center. The resulting metal complex could then exhibit catalytic activity or undergo further transformations. The specific outcome of metal-catalyzed reactions would be highly dependent on the choice of metal, ligands, and reaction conditions.

Applications As a Chemical Building Block and Precursor in Advanced Materials

Synthesis of Complex Organic Architectures Utilizing 4-Formyl-3,5-dimethylbenzamide

The formyl group in this compound is a key functional handle for the construction of intricate molecular frameworks through multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. The Ugi and Passerini reactions are prominent examples of MCRs where aldehydes play a central role.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating peptide-like structures, known as α-acylamino amides, from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which is then attacked by the isocyanide and the carboxylic acid to yield the final product. Given its aldehyde functionality, this compound is a potential substrate for the Ugi reaction, which would lead to the synthesis of complex molecules bearing the 3,5-dimethylbenzamide (B1616538) scaffold. The general mechanism of the Ugi reaction is depicted below.

Table 1: Key Steps in the Ugi Four-Component Reaction

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Aldehyde, Amine | Imine | Condensation reaction to form an imine with the elimination of water. |

| 2 | Imine, Carboxylic Acid, Isocyanide | α-adduct | Nucleophilic attack of the isocyanide on the protonated imine, followed by the addition of the carboxylate. |

While specific examples utilizing this compound in Ugi reactions are not extensively documented in the literature, the versatility of this reaction with a wide range of aldehydes suggests its applicability. The resulting complex structures would be of interest in medicinal chemistry and materials science due to the incorporation of the rigid, substituted benzamide (B126) core.

Development of Novel Linkers and Resins for Solid-Phase Synthesis

In solid-phase synthesis, molecules are constructed on an insoluble polymer support, which simplifies the purification process. The choice of the linker, a molecule that connects the growing chemical entity to the solid support, is crucial for the success of the synthesis. Aldehyde-functionalized molecules are frequently used to create linkers for solid-phase synthesis, particularly for the immobilization of primary amines via reductive amination.

A well-studied class of aldehyde-containing linkers are the Backbone Amide Linkers (BAL), which are derived from 4-formyl-3,5-dimethoxyphenol. These linkers are instrumental in the solid-phase synthesis of peptides and other organic molecules. The aldehyde group of the BAL linker reacts with the amino group of the first building block to form a Schiff base, which is then reduced to a stable secondary amine, thus anchoring the molecule to the resin.

Given the structural similarity, this compound could be employed in a similar fashion to develop novel linkers and resins. The formyl group would serve as the attachment point to the solid support, while the benzamide moiety could influence the properties of the resulting resin and the cleavage conditions required to release the synthesized molecule.

Table 2: Comparison of BAL Linker Precursor and this compound

| Compound | Key Functional Groups | Potential Application in Solid-Phase Synthesis |

|---|---|---|

| 4-Formyl-3,5-dimethoxyphenol | Formyl, Phenol, Methoxy | Precursor to Backbone Amide Linkers (BAL) for peptide and organic synthesis. |

The synthesis of a resin functionalized with this compound would likely involve the reaction of a suitable derivative of the compound with a polymeric support, such as polystyrene. The resulting aldehyde-functionalized resin could then be used in the solid-phase synthesis of a variety of organic molecules.

Precursor in the Formation of Metal-Chelating Ligands and Coordination Complexes

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more ligands. The benzamide functional group is known to coordinate with metal ions, and the presence of a formyl group provides an additional site for modification to create multidentate ligands.

Transition metal formyl complexes are a class of organometallic compounds that have been studied as intermediates in the reduction of carbon monoxide. While these typically involve a formyl group directly bonded to a metal, the formyl group in this compound can be chemically transformed to generate chelating ligands. For instance, condensation of the formyl group with a molecule containing one or more donor atoms (e.g., an amine or a thiol) can lead to the formation of Schiff base ligands. These ligands can then coordinate to metal ions through the nitrogen of the imine and other donor atoms present in the molecule, as well as potentially the oxygen or nitrogen of the benzamide group.

The synthesis of a Schiff base ligand from this compound and a diamine, for example, would result in a ligand capable of forming stable chelate rings with a metal ion. The properties of the resulting coordination complex, such as its geometry, stability, and reactivity, would be influenced by the nature of the metal ion and the specific structure of the ligand. Research on benzimidazole-based ligands, which can be synthesized from precursors containing an aldehyde group, demonstrates the formation of stable complexes with various transition metals, highlighting the potential of this compound in this area.

Integration into Polymeric Structures and Material Science Applications

The incorporation of specific functional groups into polymers is a powerful strategy for tailoring their physical and chemical properties. The aldehyde functionality of this compound makes it a valuable monomer or modifying agent for the synthesis of functional polymers. Benzaldehyde (B42025) and its derivatives have been used in the synthesis of copolymers and for the functionalization of polymer surfaces.

One approach to integrating this compound into a polymer is through copolymerization with other monomers. For example, it could potentially be copolymerized with phthalaldehyde to create functionalized polyacetals. The resulting copolymer would have pendant benzamide groups, which could impart specific properties to the material, such as increased thermal stability or altered solubility.

Alternatively, the aldehyde group can be used to graft this compound onto existing polymer backbones that contain reactive groups such as amines. This surface modification can be used to alter the surface properties of materials, for example, to improve their biocompatibility or to introduce specific binding sites. The reactivity of the aldehyde group allows for the formation of stable linkages to the polymer support through reactions like reductive amination.

The resulting benzamide-functionalized polymers could find applications in areas such as specialty resins, coatings, and advanced materials where the specific properties imparted by the 3,5-dimethylbenzamide moiety are desirable. For instance, polyamide-imide resins are known for their excellent thermal and mechanical properties, and the incorporation of the benzamide structure could lead to materials with enhanced performance characteristics.

Advanced Analytical Method Development and Validation for 4 Formyl 3,5 Dimethylbenzamide

Chromatographic Techniques for Purity Assessment, Quantification, and Separation of Isomers

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of 4-Formyl-3,5-dimethylbenzamide. They are particularly crucial for assessing purity by separating the main compound from any process-related impurities, degradation products, or potential isomers. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reverse-phase HPLC method is often the primary choice for such aromatic compounds.

Method Development:

A typical HPLC method for this compound would be developed using a C18 stationary phase, which provides good retention and separation for moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure sharp and symmetrical peak shapes. Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores.

The separation of potential positional isomers, which can be a significant challenge, often requires careful optimization of the mobile phase composition and gradient. Isocratic elution may be sufficient for simple purity assessments, but a gradient elution program is generally more effective for resolving complex mixtures of impurities and isomers.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for reverse-phase chromatography. |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability would depend on its thermal stability in the GC inlet and column. Derivatization may sometimes be employed to increase volatility and improve chromatographic performance, although it is often possible to analyze such compounds directly.

Method Development:

A GC-MS method would typically utilize a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-substituted polysiloxane. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer serves as a highly specific detector, providing structural information that aids in the identification of the main compound and any impurities.

Table 2: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Suggested Conditions | Rationale |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | A versatile column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | A typical temperature program for separating semi-volatile compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |

| Mass Range | 40-400 amu | Covers the expected mass range of the compound and its fragments. |

Development of Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of this compound, particularly for in-process control or for the assay of the pure substance. This technique is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law).

To develop a spectrophotometric method, a suitable solvent in which the compound is soluble and stable must be selected. The UV spectrum of the compound in the chosen solvent is then recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is subsequently prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. tandfonline.com

Table 3: Illustrative Parameters for Spectrophotometric Analysis of this compound

| Parameter | Suggested Value | Rationale |

| Solvent | Ethanol or Methanol | Common UV-transparent solvents in which the compound is likely soluble. |

| Wavelength (λmax) | To be determined experimentally | The wavelength at which the compound exhibits maximum absorbance. |

| Concentration Range | To be determined experimentally | The range over which absorbance is linear with concentration. |

| Path Length | 1 cm | Standard cuvette path length. |

Standardization and Validation of Analytical Protocols (e.g., linearity, precision, accuracy)

The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, which outline the parameters that need to be evaluated. researchgate.net

For a quantitative method like HPLC, the following validation parameters are typically assessed:

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of at least five concentrations of the analyte and determining the correlation coefficient of the regression line.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated.

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria for an HPLC Method

| Validation Parameter | Methodology | Typical Acceptance Criteria |

| Linearity | Analysis of 5-6 standard solutions over the working range. | Correlation Coefficient (R²) ≥ 0.999 |

| Precision (Repeatability) | Six replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Accuracy | Recovery of spiked analyte in a sample matrix at three concentration levels. | Recovery between 98.0% and 102.0% |

| Specificity | Analysis of blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | Deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). | The method should remain unaffected by small, but deliberate variations in method parameters. |

Future Research Directions and Unexplored Avenues for 4 Formyl 3,5 Dimethylbenzamide

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling rapid optimization and prediction of reaction outcomes. researchgate.netnih.gov For 4-Formyl-3,5-dimethylbenzamide, these computational tools offer the potential to overcome longstanding challenges in synthesis and functionalization.

Machine learning algorithms can be trained on large datasets of chemical reactions to build predictive models. beilstein-journals.org These models can identify optimal reaction conditions—such as temperature, solvent, catalyst, and reactant ratios—for the synthesis of this compound with higher yield and purity, minimizing the need for extensive empirical screening. researchgate.netbeilstein-journals.org Both global models, which draw on comprehensive databases for general predictions, and local models, which fine-tune parameters for specific reaction types, can be employed to enhance synthetic efficiency. nih.govbeilstein-journals.org

Beyond synthesis, AI and ML can be used to predict the physicochemical and biological properties of this compound and its derivatives. By analyzing its structure, algorithms could forecast its solubility, reactivity, and potential as a precursor for pharmaceuticals or materials, thereby guiding future derivatization and application efforts. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Synthesis Optimization | Supervised Learning, Active Learning | Prediction of optimal temperature, catalysts, and solvents for increased yield and purity. researchgate.netduke.edu |

| Reaction Prediction | Neural Networks, Reinforcement Learning | Forecasting outcomes of novel functionalization reactions on the benzamide (B126) core. aiche.org |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Estimation of solubility, reactivity, and potential bioactivity of new derivatives. researchgate.net |

| Automated Synthesis | Integration with Robotic Platforms | Development of self-driving laboratories for high-throughput synthesis and discovery. beilstein-journals.org |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional chemical transformations, often operating under mild conditions with high selectivity. acs.orgmdpi.com These technologies offer exciting, yet largely unexplored, avenues for the functionalization of this compound.

Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis and modification of amides. mdpi.comresearchgate.netacs.org For this compound, photocatalytic strategies could enable novel C-H functionalization reactions. For instance, methods developed for other benzamides could be adapted to achieve C-H arylation or N-dealkylation (if N-substituted derivatives are used), providing direct routes to more complex molecular architectures. acs.orgresearchgate.net The formyl group itself or the methyl substituents on the aromatic ring could also be targets for photocatalytic modification.

Electrocatalysis offers a distinct set of opportunities, particularly for transformations involving the aldehyde group. The electrocatalytic oxidation of benzaldehyde (B42025) derivatives to benzoic acid is a known process that can be coupled with valuable reactions like the hydrogen evolution reaction (HER), enhancing energy efficiency. mdpi.com Applying this to this compound could provide a sustainable route to 4-carboxy-3,5-dimethylbenzamide, a potentially valuable building block. The development of efficient and durable electrocatalysts, such as metal nanoparticles supported on metal oxides, is key to advancing this methodology. mdpi.com

Table 2: Potential Catalytic Transformations of this compound

| Transformation Type | Method | Potential Reaction | Benefit |

|---|---|---|---|

| C-H Functionalization | Photocatalysis | Arylation of the aromatic ring. acs.org | Direct formation of C-C bonds under mild conditions. |

| Aldehyde Oxidation | Electrocatalysis | Conversion of the formyl group to a carboxylic acid. mdpi.com | Sustainable synthesis of a new derivative coupled with energy production (H₂). |

| Amide Synthesis | Photocatalysis | Oxidative coupling of 3,5-dimethylbenzaldehyde (B1265933) and an amine. mdpi.com | Green, light-induced pathway to the target molecule. |

| N-Dealkylation | Photocatalysis | Removal of N-alkyl groups from derivatives. researchgate.net | Access to secondary amide derivatives. |

Mechanistic Studies of Unconventional Rearrangement Reactions

The unique combination of formyl and amide functionalities on a sterically hindered aromatic ring makes this compound a candidate for unconventional rearrangement reactions. While classic rearrangements like the Beckmann are well-understood, exploring novel, less-intuitive molecular migrations could unlock new synthetic pathways and molecular scaffolds. youtube.com

One area of interest is acyl group migration, a phenomenon well-documented in carbohydrate chemistry where acyl groups, including formyl groups, migrate between adjacent hydroxyl groups. nih.govresearchgate.netdoria.firesearchgate.net A key question for this compound would be whether an intramolecular migration of the formyl group from the aromatic ring to the amide nitrogen is possible under specific catalytic conditions (e.g., acid or base catalysis). Such a rearrangement would generate an N-formyl-3,5-dimethylbenzamide isomer, a structurally distinct molecule. Mechanistic studies, combining experimental kinetics with computational modeling, would be crucial to determine the feasibility and energy barriers of such a pathway. nih.govresearchgate.net

Another possibility involves rearrangements triggered by electrophilic activation of the amide group. acs.org In other systems, this has been shown to initiate Claisen-type rearrangements. Investigating the behavior of N-allyl derivatives of this compound under electrophilic conditions could reveal novel rearrangement pathways. Furthermore, the migration of the entire alkyl or aryl group from the carbonyl carbon to a metal center is a key step in many organometallic catalytic cycles, and studying the interaction of this compound with transition metals could uncover synthetically useful migration reactions. roaldhoffmann.com

Understanding the mechanisms of these potential rearrangements is fundamental. Detailed computational studies could map the potential energy surfaces of these transformations, while isotopic labeling experiments could provide definitive evidence for the proposed migration pathways.

Development of Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, utilizing microreactors and other continuous processing technologies, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orguni-mainz.demdpi.com The development of continuous flow approaches for the synthesis of this compound is a promising avenue for producing this compound more efficiently and safely.

The synthesis of amides is a well-established application of flow chemistry. nih.gov A continuous process for this compound could be designed based on the direct oxidative amidation of 4-formyl-3,5-dimethylbenzoic acid or its derivatives with an amine source in a flow reactor. rsc.org This approach would allow for precise control over temperature and residence time, potentially increasing yields and minimizing byproduct formation. uni-mainz.de The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the process, simplifying purification. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions or hazardous reagents. | Enhanced safety due to small reaction volumes and superior heat control. mmsl.cz |

| Scalability | Often challenging, requiring process redesign. | Straightforward scaling by running the system for longer or "numbering-up" reactors. nih.gov |

| Process Control | Less precise control over temperature and mixing. | Precise, automated control of residence time, temperature, and stoichiometry. uni-mainz.de |

| Efficiency | May require isolation and purification of intermediates. | Potential for multi-step, integrated processes without intermediate work-up. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Formyl-3,5-dimethylbenzamide, and how can purity be optimized?

- Methodology :

- Bromination : Adapt protocols from halogenation of similar benzamide derivatives. For example, bromination of 3,5-dimethylbenzamide analogs using N-bromosuccinimide (NBS) at 80°C in anhydrous conditions yields halogenated products with high regioselectivity .

- Formylation : Introduce the formyl group via Vilsmeier-Haack reaction or Duff formylation, ensuring controlled temperature (e.g., 45°C for 1 hour) to avoid over-oxidation. Use column chromatography (n-hexane/EtOAc gradients) for purification .

- Purity Validation : Confirm purity via melting point analysis (e.g., observed m.p. 200–201°C for brominated analogs) and HPLC with UV detection at 254 nm .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Assign peaks using -NMR (e.g., δ = 2.3–2.5 ppm for methyl groups, δ = 9.8–10.0 ppm for formyl protons) and -NMR (e.g., δ = 190–195 ppm for carbonyl carbons) .

- IR : Identify key functional groups (e.g., C=O stretch at ~1630 cm, aromatic C-H bends at ~760 cm) .

- Mass Spectrometry : Use EI-MS to confirm molecular ion peaks (e.g., [M] at m/z 191) and HR-MS for exact mass validation (e.g., calculated vs. observed ±0.0001 Da) .

Q. What are common functionalization strategies for the formyl group in this compound?

- Methodology :

- Hydrazone Formation : React with hydroxylamine hydrochloride under reflux in methanol with sodium acetate buffer to form oximes or hydrazones .

- Boronic Acid Derivatives : Utilize Suzuki-Miyaura cross-coupling by converting the formyl group to a boronic ester via palladium-catalyzed reactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., acetylcholinesterase). Key residues for hydrophobic interactions include Trp86 and Phe295, while hydrogen bonds may form with Tyr124 .

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3,5-dimethylbenzamide derivatives) to resolve ambiguous assignments .

- Iterative Analysis : Re-run experiments under standardized conditions (e.g., CDCl solvent, 298 K) and use 2D NMR (COSY, HSQC) to clarify coupling patterns .

Q. What strategies enable regioselective modification of the 3,5-dimethyl substituents?

- Methodology :

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate methyl-adjacent positions, followed by electrophilic quenching for selective functionalization .

- Protection/Deprotection : Temporarily protect the formyl group as an acetal to isolate reactivity at the methyl groups .

Q. How does steric hindrance from the 3,5-dimethyl groups influence reaction kinetics?

- Methodology :

- Kinetic Studies : Monitor reactions (e.g., bromination) via GC-MS or -NMR to calculate rate constants. Compare with less-hindered analogs (e.g., 4-formylbenzamide) to quantify steric effects .

- X-ray Crystallography : Resolve crystal structures to measure bond angles and assess steric bulk (e.g., C-C-C angles near methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products